Diethyl 2-oxosuccinate,sodium salt
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Overview
Description
Diethyl oxalacetate sodium salt, also known as sodium diethyl oxaloacetate, is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 210.16 g/mol . It is commonly used as a reagent in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl oxalacetate sodium salt is typically synthesized by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate . The reaction is carried out under controlled conditions to obtain a free-flowing sodium salt that is easily separable and purified . The reaction conditions involve maintaining a specific temperature range and using stoichiometric amounts of the reactants .
Industrial Production Methods
In industrial settings, the preparation of diethyl oxalacetate sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl oxalacetate sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
Condensation Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Addition Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Common Reagents and Conditions
Common reagents used in reactions with diethyl oxalacetate sodium salt include isatins, malononitrile, hydrazine hydrate, aldehydes, primary amines, and phenylazides . The reactions are typically carried out under mild to moderate conditions, often requiring specific solvents and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving diethyl oxalacetate sodium salt include spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives, 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, and 2-nitro-4-fluoro triazole diester .
Scientific Research Applications
Diethyl oxalacetate sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an active pharmaceutical intermediate in the preparation of various drugs.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl oxalacetate sodium salt involves its role as a reagent in chemical reactions. It acts as a nucleophile or electrophile, depending on the reaction conditions, to facilitate the formation of new chemical bonds . The molecular targets and pathways involved in its reactions are specific to the type of reaction and the reactants used .
Comparison with Similar Compounds
Diethyl oxalacetate sodium salt can be compared with other similar compounds, such as:
Diethyl oxalacetate: Similar in structure but lacks the sodium ion.
Diethyl oxosuccinate sodium salt: Another sodium salt with similar reactivity.
Oxalacetic acid diethyl ester sodium salt: A closely related compound with similar applications.
The uniqueness of diethyl oxalacetate sodium salt lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various chemical syntheses .
Properties
Molecular Formula |
C8H12NaO5 |
---|---|
Molecular Weight |
211.17 g/mol |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3; |
InChI Key |
QOVPDFNTAORTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)OCC.[Na] |
Origin of Product |
United States |
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